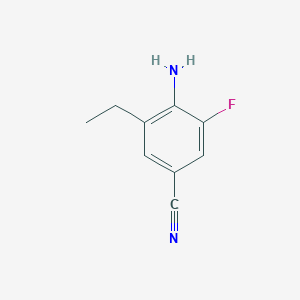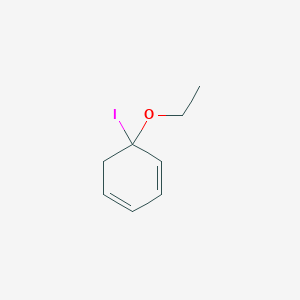
3-Oxo-3-phenylpropane-1-sulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-3-phenylpropane-1-sulfinic acid is an organic compound with the molecular formula C9H10O3S It is a sulfinic acid derivative characterized by the presence of a phenyl group attached to a three-carbon chain, which also contains a keto group and a sulfinic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-phenylpropane-1-sulfinic acid can be achieved through several methods. One common approach involves the reaction of phenylacetic acid with sulfur dioxide and hydrogen peroxide under acidic conditions. This reaction typically proceeds through the formation of an intermediate sulfonic acid, which is then reduced to the sulfinic acid.
Another method involves the use of sulfonyl chlorides as starting materials. For example, the reaction of phenylacetyl chloride with sodium sulfite in the presence of a base can yield this compound. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and other advanced technologies may be employed to optimize the production process and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-3-phenylpropane-1-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and other electrophiles.
Major Products Formed
Oxidation: 3-Oxo-3-phenylpropane-1-sulfonic acid.
Reduction: 3-Hydroxy-3-phenylpropane-1-sulfinic acid.
Substitution: Various substituted derivatives of this compound, depending on the specific reaction conditions.
Applications De Recherche Scientifique
3-Oxo-3-phenylpropane-1-sulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfinic acid derivatives and other functionalized compounds.
Biology: The compound’s ability to undergo various chemical transformations makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing, with a focus on their anti-inflammatory and antioxidant properties.
Industry: The compound is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.
Mécanisme D'action
The mechanism of action of 3-Oxo-3-phenylpropane-1-sulfinic acid involves its interaction with various molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophiles to form new covalent bonds. Additionally, the keto group can undergo enolization, leading to the formation of reactive intermediates that can further react with other molecules.
In biological systems, this compound may interact with enzymes and other proteins, modulating their activity and influencing cellular processes. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage.
Comparaison Avec Des Composés Similaires
3-Oxo-3-phenylpropane-1-sulfinic acid can be compared with other similar compounds, such as:
3-Oxo-3-phenylpropane-1-sulfonic acid: This compound is the oxidized form of this compound and has different chemical properties and reactivity.
3-Hydroxy-3-phenylpropane-1-sulfinic acid: This compound is the reduced form of this compound and exhibits different reactivity and applications.
Phenylacetic acid: A precursor in the synthesis of this compound, with distinct chemical properties and uses.
Propriétés
Numéro CAS |
65373-84-4 |
|---|---|
Formule moléculaire |
C9H10O3S |
Poids moléculaire |
198.24 g/mol |
Nom IUPAC |
3-oxo-3-phenylpropane-1-sulfinic acid |
InChI |
InChI=1S/C9H10O3S/c10-9(6-7-13(11)12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) |
Clé InChI |
MIYVFTAYOVTHPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CCS(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine](/img/structure/B14000665.png)











